molecular formula C13H18N2O4 B5543728 4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol

4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol

Cat. No. B5543728
M. Wt: 266.29 g/mol
InChI Key: SPFFLWQTNMNBTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves strategic ring closure or opening reactions, as seen in the creation of novel compounds through the manipulation of precursor structures. For instance, the synthesis of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine, a compound synthesized from 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile, demonstrates a process that might parallel the synthetic approach to "4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol" through ring opening and closure reactions (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often elucidated using spectral data and quantum studies. The compound's structure can be established through elemental analysis and spectral data, alongside computational methods like Density Functional Theory (DFT), which helps in confirming the stability and geometric parameters of the molecule (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions involving "4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol" likely involve interactions that take advantage of the compound's functional groups, such as nucleophilic attacks at reactive centers. The high reactivity of certain positions within a compound's structure can be determined through computational chemistry, guiding synthetic strategies and reactions (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties, including thermodynamic parameters and solubility, of a compound are crucial for its application and handling. Theoretical calculations using methods like DFT can predict these properties, providing insights into the compound's stability under various conditions (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties of "4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol" can be inferred from studies on similar molecules. For instance, natural bond orbital (NBO) analysis and hyperconjugative interactions can reveal information about electron distribution and potential reactivity sites, which are critical for understanding the chemical behavior of the compound (Halim & Ibrahim, 2022).

Scientific Research Applications

Chemistry and Properties

The chemistry and properties of related compounds, such as pyridine derivatives and oxazepanes, have been extensively studied. These studies include the synthesis, structural analysis, and potential applications of these compounds in various fields. For instance, the fascinating variability in the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes reveal a broad spectrum of spectroscopic properties, structures, and biological activities. These insights suggest further exploration into unknown analogues and their potential scientific applications (Boča, Jameson, & Linert, 2011).

Environmental and Biomedical Applications

Research on compounds with similar structural features to 4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol has highlighted their significance in environmental and biomedical contexts. For example, studies on decontamination methods and antidotal treatments against toxic substances demonstrate the utility of related chemical structures in mitigating the effects of hazardous compounds (Knez˘ević & Tadić, 1994). Similarly, the review of β-O-4 bond cleavage during acidolysis of lignin model compounds sheds light on the role of certain chemical structures in understanding the degradation processes of complex organic materials, which has implications for biofuel production and environmental sustainability (Yokoyama, 2015).

Drug Development and Pharmacology

In the realm of drug development, the exploration of various chemical structures, including pyridine and oxazepane derivatives, plays a crucial role in the discovery of new therapeutic agents. For example, the synthesis and study of pharmaceutical impurities in proton pump inhibitors highlight the importance of understanding the chemical properties and reactions of these compounds to ensure the safety and efficacy of medications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

properties

IUPAC Name

(6-hydroxy-1,4-oxazepan-4-yl)-[6-(methoxymethyl)pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-8-10-3-2-4-12(14-10)13(17)15-5-6-19-9-11(16)7-15/h2-4,11,16H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFFLWQTNMNBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC=C1)C(=O)N2CCOCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[6-(Methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol

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